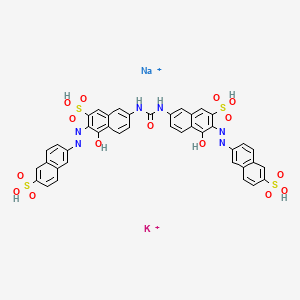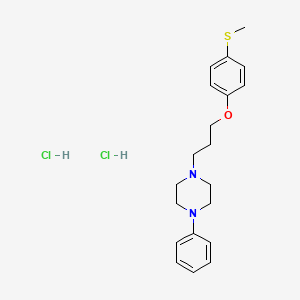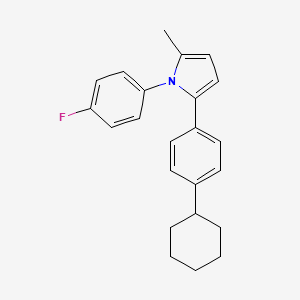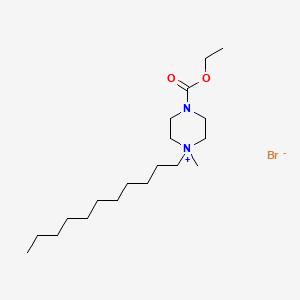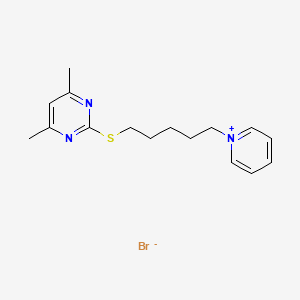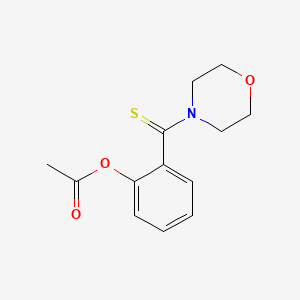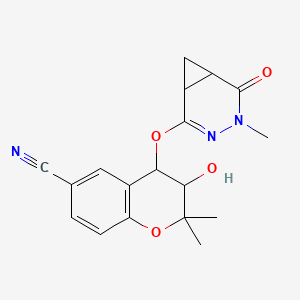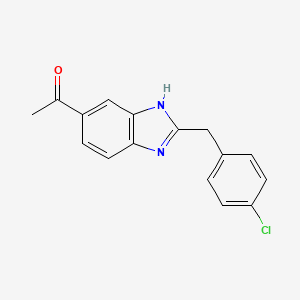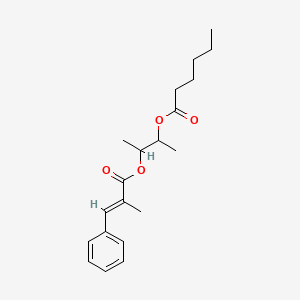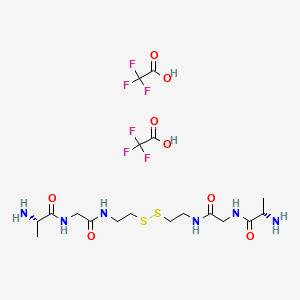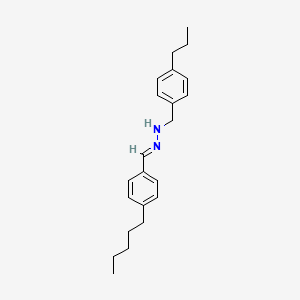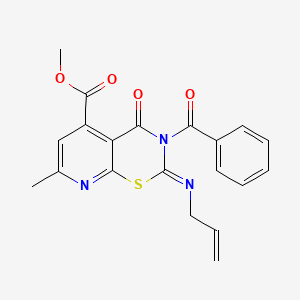
2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-7-methyl-4-oxo-2-(2-propenylimino)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-7-methyl-4-oxo-2-(2-propenylimino)-, methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido-thiazine core, which is a fused ring system combining pyridine and thiazine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-7-methyl-4-oxo-2-(2-propenylimino)-, methyl ester typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiazines, which undergo various chemical transformations such as cyclization, acylation, and esterification.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, compounds with similar structures have been studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
作用機序
The mechanism of action of 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-7-methyl-4-oxo-2-(2-propenylimino)-, methyl ester involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways would depend on the specific application and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic compounds with fused ring systems, such as:
- Quinoline derivatives
- Benzothiazine derivatives
- Pyrimidine derivatives
Uniqueness
What sets 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-benzoyl-7-methyl-4-oxo-2-(2-propenylimino)-, methyl ester apart is its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.
特性
CAS番号 |
109493-54-1 |
|---|---|
分子式 |
C20H17N3O4S |
分子量 |
395.4 g/mol |
IUPAC名 |
methyl 3-benzoyl-7-methyl-4-oxo-2-prop-2-enyliminopyrido[3,2-e][1,3]thiazine-5-carboxylate |
InChI |
InChI=1S/C20H17N3O4S/c1-4-10-21-20-23(17(24)13-8-6-5-7-9-13)18(25)15-14(19(26)27-3)11-12(2)22-16(15)28-20/h4-9,11H,1,10H2,2-3H3 |
InChIキー |
JCGBDELUMXWESQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=N1)SC(=NCC=C)N(C2=O)C(=O)C3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


